B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
CAS No.: 1400809-85-9
Cat. No.: VC17238435
Molecular Formula: C16H24BFO2
Molecular Weight: 278.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1400809-85-9 |
|---|---|
| Molecular Formula | C16H24BFO2 |
| Molecular Weight | 278.2 g/mol |
| IUPAC Name | [4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3 |
| Standard InChI Key | KJFFNZXXRDOHJI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a boronic acid functional group () attached to a fluorinated phenyl ring, which is further substituted with a 4-butylcyclohexyl group. The IUPAC name, [4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid, reflects this arrangement . Key structural attributes include:
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Stereochemistry: The cyclohexyl group adopts a chair conformation, minimizing steric strain.
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Electronic Effects: The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the boron center, facilitating cross-coupling reactions .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.2 g/mol | |
| CAS Registry Number | 1400809-85-9 | |
| SMILES | B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O | |
| InChIKey | KJFFNZXXRDOHJI-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Pathways
The compound is synthesized via a multi-step sequence, likely involving:
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Grignard Reaction: Formation of a 4-(4-butylcyclohexyl)-2-fluorophenylmagnesium bromide intermediate.
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Borylation: Quenching the Grignard reagent with a borate ester (e.g., trimethyl borate) to yield the boronic acid .
Critical Parameters:
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Temperature: Maintained between -10°C and 20°C to prevent side reactions.
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Molar Ratios: Borate ester to Grignard reagent ratio of 1:1.0–1:2.5 optimizes yield .
Purification and Yield
Post-reaction quenching with aqueous acid (e.g., HCl) followed by recrystallization from ethanol/water mixtures typically achieves >85% purity. Industrial-scale production may employ column chromatography for higher purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. For example:
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Catalyst Systems: Pd(PPh) or PdCl(dppf) in toluene/water mixtures .
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Substrate Scope: Compatible with aryl bromides and chlorides, enabling access to sterically hindered biaryls for liquid crystal or pharmaceutical applications .
Drug Discovery
The 4-butylcyclohexyl group enhances lipid solubility, making the compound a candidate for:
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Protease Inhibitors: Boronic acids are known to reversibly inhibit serine proteases (e.g., bortezomib).
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Anticancer Agents: Fluorine atoms improve metabolic stability and membrane permeability .
Recent Developments and Patents
WIPO Patent SCOPE
A 2025 patent (InChIKey: KJFFNZXXRDOHJI-UHFFFAOYSA-N) describes its use in liquid crystal displays (LCDs). The cyclohexyl-butyl moiety improves mesophase stability, enabling low-voltage operation in electro-optical devices .
Environmental Considerations
As a fluorinated compound, environmental persistence is a concern. Biodegradation studies are pending, but structural analogs suggest moderate persistence in aquatic systems .
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